Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester typically involves the esterification of butanoic acid with an alcohol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester with similar esterification properties.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a similar structure but different biological activities.
Uniqueness
Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester is unique due to the presence of the benzofuran moiety, which imparts distinct biological activities and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
803686-20-6 |
---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 4-[(2-acetyl-1-benzofuran-7-yl)oxy]butanoate |
InChI |
InChI=1S/C16H18O5/c1-3-19-15(18)8-5-9-20-13-7-4-6-12-10-14(11(2)17)21-16(12)13/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
LKEJVNRHIAUQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC2=C1OC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.